An In-depth Technical Guide to 3-Fluoro-2-nitropyridine (CAS: 54231-35-5)
An In-depth Technical Guide to 3-Fluoro-2-nitropyridine (CAS: 54231-35-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-nitropyridine, a pivotal heterocyclic intermediate in organic synthesis. The document details its physicochemical properties, synthesis, and reactivity, with a particular focus on its applications in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also outlined. This guide is intended to be a valuable resource for professionals engaged in research and development, offering detailed experimental methodologies and structured data to facilitate its use in complex synthetic pathways.
Introduction
3-Fluoro-2-nitropyridine, with CAS number 54231-35-5, is a substituted pyridine (B92270) ring bearing both a fluorine atom and a nitro group.[1][2] This unique substitution pattern imparts distinct electronic properties, rendering the compound highly reactive and a versatile building block in organic synthesis.[1] The presence of the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions, a key transformation in the synthesis of a wide array of functionalized molecules.[1] Its utility is particularly pronounced in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of 3-Fluoro-2-nitropyridine are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Reference(s) |
| CAS Number | 54231-35-5 | [1][2] |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |
| Molecular Weight | 142.09 g/mol | [1][2] |
| Appearance | Yellow to brown crystalline solid | [1] |
| Melting Point | 32-38 °C | [1] |
| Boiling Point | 255.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | Soluble in various organic solvents, slightly soluble in water. | |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis of 3-Fluoro-2-nitropyridine
The primary synthetic route to 3-Fluoro-2-nitropyridine involves the diazotization of 3-aminopyridine (B143674) followed by a Schiemann-type reaction. Below is a detailed experimental protocol.
Experimental Protocol: Synthesis from 3-Aminopyridine
This procedure outlines the synthesis via a diazotization reaction.
Materials:
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3-Aminopyridine
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34% Fluoroboric acid (HBF₄)
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Sodium nitrite (B80452) (NaNO₂)
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Toluene
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10% Sodium bicarbonate solution (NaHCO₃)
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Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Ether
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Water (H₂O)
Procedure:
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A solution of sodium nitrite (e.g., 20 g, 288 mmol) in water (40 mL) is added dropwise to a stirred mixture of 3-aminopyridine (e.g., 40 g, 288 mmol) in 34% fluoroboric acid (140 mL).
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The temperature must be maintained between -8 °C and -2 °C during the addition.
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After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
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The resulting suspension is filtered, and the collected solid is washed with cold 34% fluoroboric acid (35 mL) and then with ether (80 mL).
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The solid fluoroborate salt is dried under high vacuum at room temperature for 12 hours.
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The dried fluoroborate salt is then carefully heated to 120 °C for decomposition. This step should be performed with caution as decomposition can be vigorous.
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The remaining oil is cooled and treated with a 10% sodium bicarbonate solution (80 mL) to neutralize any remaining acid.
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The aqueous mixture is extracted with dichloromethane or chloroform (3 x volume).
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-Fluoro-2-nitropyridine as a light yellow solid.
Chemical Reactivity and Key Reactions
The reactivity of 3-Fluoro-2-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is enhanced by the strong electron-withdrawing nitro group. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in this activated system, can be readily displaced by a variety of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
This is the most significant reaction pathway for 3-Fluoro-2-nitropyridine, enabling the introduction of a wide range of functional groups.
Representative Experimental Protocol: Amination (SNAr)
This protocol provides a general methodology for the reaction of 3-Fluoro-2-nitropyridine with an amine nucleophile.
Materials:
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3-Fluoro-2-nitropyridine
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Amine nucleophile (e.g., piperidine, morpholine, aniline)
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Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (MeCN))
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Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
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Ethyl acetate (B1210297) (EtOAc)
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Water
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-2-nitropyridine (1.0 equivalent).
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Dissolve the starting material in the chosen anhydrous solvent to a concentration of approximately 0.1-0.5 M.
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Add the amine nucleophile (1.1-1.5 equivalents) to the solution, followed by the addition of the base (1.5-2.0 equivalents).
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Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete (typically after 2-12 hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Repeat the aqueous wash two more times, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyridine product.
Applications in Research and Development
3-Fluoro-2-nitropyridine is a valuable intermediate in several key areas of chemical research and industry.
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Pharmaceutical Development : It serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives have shown potential in the development of drugs targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[1]
-
Agrochemicals : The compound is utilized in the formulation of modern pesticides and herbicides, contributing to the development of more effective and environmentally benign crop protection solutions.[1][2]
-
Material Science : Its reactivity and stability are exploited in the synthesis of advanced materials, including specialty polymers and coatings.[1] There is also interest in its use for creating liquid crystals and organic light-emitting diodes (OLEDs).[2]
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of 3-Fluoro-2-nitropyridine and its reaction products. While specific experimental spectra are not widely available in public databases, the following table provides an overview of the expected spectroscopic characteristics.
| Technique | Data |
| ¹H NMR | Consistent with the structure, showing signals in the aromatic region. |
| ¹³C NMR | Consistent with the five distinct carbon environments in the molecule. |
| IR Spectroscopy | Conforms to the structure, with characteristic peaks for C-F, C-NO₂, and aromatic C-H and C=C/C=N bonds. |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 142.09. |
Note: For definitive identification, it is recommended to acquire spectroscopic data on a sample of known purity.
Safety and Handling
3-Fluoro-2-nitropyridine is a chemical that requires careful handling to ensure safety in a laboratory or industrial setting.
Hazard Identification:
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Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 0-8°C.[1]
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Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-2-nitropyridine is a highly valuable and versatile intermediate in organic synthesis. Its unique electronic properties facilitate a range of chemical transformations, most notably nucleophilic aromatic substitution, making it a key component in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science industries. This guide provides essential technical information to support its safe and effective use in research and development.
